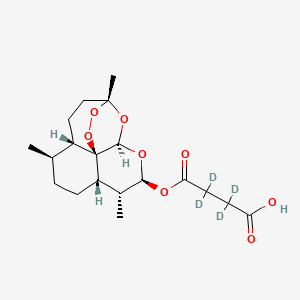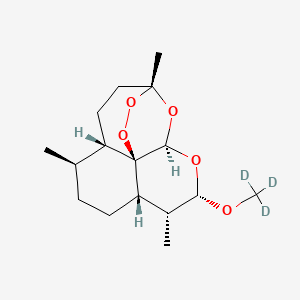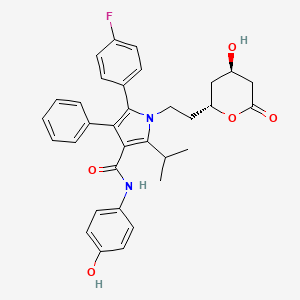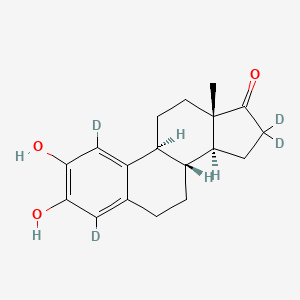
2-Hydroxyestrone-1,4,16,16-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyestrone-1,4,16,16-D4 is the labelled analogue of 2-Hydroxyestrone, which is a metabolite of Estradiol . It has a molecular formula of C18H22O3 .
Molecular Structure Analysis
The molecular structure of 2-Hydroxyestrone-1,4,16,16-D4 consists of 18 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The exact mass is 290.182001543 g/mol .
Chemical Reactions Analysis
2-Hydroxyestrone-1,4,16,16-D4 is a metabolite of Estradiol . In microsomal preparations of human mammary fibroadenoma and adenocarcinoma, formation of 4-hydroxyestradiol was four times higher than 2-hydroxyestradiol formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxyestrone-1,4,16,16-D4 include a molecular weight of 290.4 g/mol, an XLogP3 of 2.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 .
Aplicaciones Científicas De Investigación
Analysis of Natural Estrogens in Dairy Milk
2-Hydroxyestrone-d4 is used in the analysis of natural estrogens in commercial dairy milk samples . An effective GC–MS analytical method has been developed for simultaneous analysis of twelve natural estrogens, including 2-Hydroxyestrone-d4 . This method uses liquid–liquid extraction and solid phase extraction to effectively extract twelve natural estrogens from commercial dairy milk .
Detection in Urine Samples of Threatened or Endangered Mammals
This compound is also detected in the urines of six threatened or endangered mammals in a Zoo Park of Guangzhou, including panda, gorilla, elephant, African lion, jaguar, and leopard . The study indicates that natural estrogens in the urines of zoo animals should be considered an emerging source of natural estrogens .
Role in Estrogen Metabolism
The importance of 2-Hydroxyestrone-d4 as a product of the metabolism of estradiol in humans is discussed . The substantial losses of this metabolite in the various stages of isolation from urine have been estimated .
Mecanismo De Acción
Target of Action
2-Hydroxyestrone-d4, also known as Catecholestrone-d4, is a deuterium-labeled variant of 2-Hydroxyestrone . The primary targets of 2-Hydroxyestrone-d4 are estrogen receptors, which are found in various tissues throughout the body .
Mode of Action
2-Hydroxyestrone-d4, like its parent compound 2-Hydroxyestrone, is a specific receptor-mediated antiestrogenic agent . It interacts with estrogen receptors, leading to changes in the transcription of estrogen-responsive genes . This interaction can result in various physiological effects, depending on the specific tissues and cells involved .
Biochemical Pathways
2-Hydroxyestrone-d4 is involved in the 2-hydroxylation pathway, one of the primary routes through which the body metabolizes estrogens . This pathway is mediated by cytochrome P450 enzymes, mainly the CYP3A and CYP1A subfamilies . The 2-hydroxylation pathway is considered to produce ‘good’ estrogen metabolites due to their weaker estrogenic activity compared to other metabolites .
Pharmacokinetics
The pharmacokinetics of 2-Hydroxyestrone-d4 is likely similar to that of 2-Hydroxyestrone. It is formed irreversibly from estrone in the liver and to a lesser extent in other tissues via 2-hydroxylation . Deuteration of the compound has the potential to affect its pharmacokinetic and metabolic profiles .
Result of Action
The action of 2-Hydroxyestrone-d4 results in various molecular and cellular effects. It is known to have anticarcinogenic properties . It shows antiestrogenic effects on luteinizing hormone and prolactin levels . It also has weaker estrogenic activity, which is associated with a reduced risk of estrogen-related cancers, such as breast cancer .
Action Environment
The action, efficacy, and stability of 2-Hydroxyestrone-d4 can be influenced by various environmental factors. For instance, lifestyle and dietary factors can influence estrogen production, metabolism, and balance . Increasing the intake of cruciferous vegetables (like broccoli, cauliflower, and Brussels sprouts) that promote 2-hydroxylation, and maintaining a healthy body weight can help balance estrogen metabolism .
Propiedades
IUPAC Name |
(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1/i5D2,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWINWPBPEKHUOD-PJZZMCTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2CC[C@@H]3[C@@H](C2=C(C(=C1O)O)[2H])CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857766 |
Source


|
| Record name | 2,3-Dihydroxy(1,4,16,16-~2~H_4_)estra-1(10),2,4-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81586-97-2 |
Source


|
| Record name | 2,3-Dihydroxy(1,4,16,16-~2~H_4_)estra-1(10),2,4-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

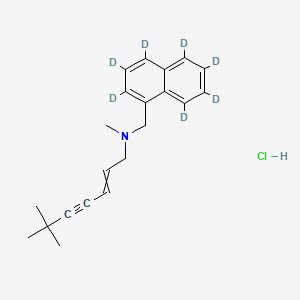
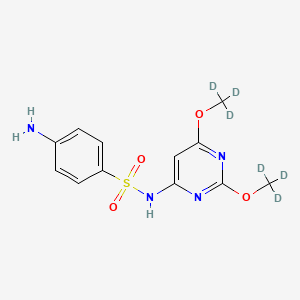
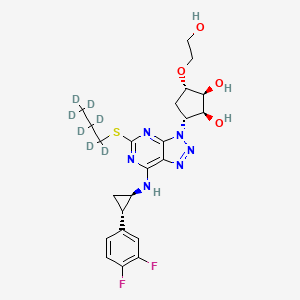
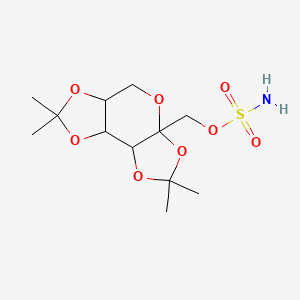
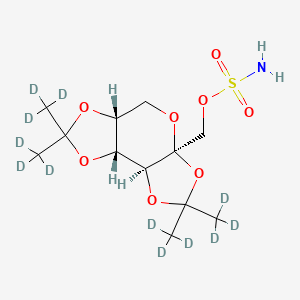
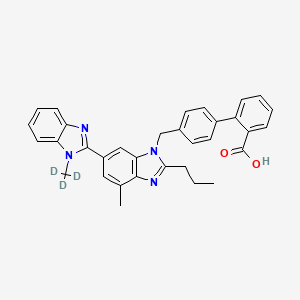
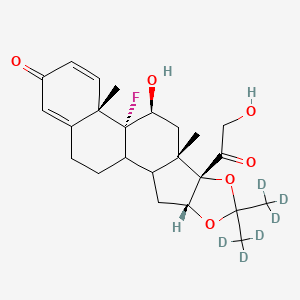
![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)

